molecular formula C11H11F2NO2 B7901648 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine

Cat. No.: B7901648
M. Wt: 227.21 g/mol
InChI Key: AOESAXVPUKOBRA-UHFFFAOYSA-N
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Description

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine is a fluorinated heterocyclic compound featuring a pyrrolidine ring fused to a benzo[d][1,3]dioxol moiety substituted with two fluorine atoms at the 2-position. The hydrochloride salt form of this compound is commercially available and is handled under strict safety protocols, including precautions to avoid heat, ignition sources, and unauthorized access . Its structural uniqueness lies in the electron-withdrawing difluoro substitution on the benzo[d][1,3]dioxol ring, which may enhance metabolic stability and influence receptor-binding interactions compared to non-fluorinated analogs.

Properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-11(13)15-9-4-3-7(6-10(9)16-11)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOESAXVPUKOBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine involves its interaction with specific molecular targets. The difluorobenzo dioxole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions are highlighted below through comparisons with related derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Hypothesized Impact on Properties Reference ID
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine - Pyrrolidine at 5-position of benzo[d][1,3]dioxol
- 2,2-Difluoro substitution
Enhanced lipophilicity and metabolic stability due to fluorine atoms; potential CNS activity
(R)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine - Ethylamine side chain
- No fluorine substitution
Reduced metabolic stability; possible lower binding affinity to fluorophore-sensitive targets
(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine - Pyrrolidine at 4-position of benzo[d][1,3]dioxol
- 2,2-Difluoro substitution
Altered steric/electronic effects due to positional isomerism; potential differences in receptor selectivity
(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(...)cyclopropanecarboxamide - Cyclopropanecarboxamide group
- Complex indole-derived side chain
Increased steric bulk; potential for multi-target activity (e.g., kinase or protease inhibition)
2-(Benzo[d][1,3]dioxol-5-yl)quinoline-4-carboxylic acid - Quinoline-carboxylic acid scaffold
- No fluorine substitution
Higher polarity due to carboxylic acid; possible applications in metal chelation or as a building block

Electronic and Steric Effects

  • Positional Isomerism : The 5-yl vs. 4-yl substitution (e.g., in (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine) may alter binding interactions in chiral environments, as seen in receptor-ligand docking studies of related compounds .

Pharmacological Implications

  • Pyrrolidine vs. Cyclopropane Scaffolds : The cyclopropanecarboxamide derivative (from ) introduces rigidity and planar geometry, which could favor interactions with flat binding pockets (e.g., enzyme active sites), whereas the pyrrolidine ring’s flexibility may improve bioavailability .
  • Salt Forms : The hydrochloride salt of the target compound () likely improves aqueous solubility compared to freebase analogs, a critical factor for in vivo efficacy .

Biological Activity

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy and safety profiles.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a difluorobenzo[d][1,3]dioxole moiety. The molecular formula is C11H10F2O4C_{11}H_{10}F_2O_4 with a molecular weight of approximately 242.18 g/mol. Its structural characteristics suggest potential interactions with biological targets due to the presence of both electron-withdrawing and electron-donating groups.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Kinases : Some studies have shown that related compounds can inhibit specific kinases involved in cellular signaling pathways. For instance, analogs demonstrated activity against TbGSK3, a target in trypanosomiasis treatment .
  • Cytostatic Effects : Evidence suggests that certain derivatives exhibit cytostatic rather than cytocidal effects, indicating they may halt cell proliferation without directly killing the cells .

Antiparasitic Activity

In vitro studies have highlighted the antiparasitic potential of compounds in the same class as this compound. For example:

  • Trypanosoma brucei : A study reported that related compounds showed potent inhibition of T. brucei growth with an EC50 value in the low nanomolar range (approximately 260 nM) while maintaining selectivity over mammalian cells .

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Oral Bioavailability : Initial assessments indicated poor oral bioavailability due to high first-pass metabolism. Modifications in administration routes (e.g., intraperitoneal) improved exposure significantly .
Parameter Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng/mL*h)
NMRI MicePO10330.505700
NMRI MiceIP108300.2566,000
HRN MiceIP1038000.501,000,000

Case Studies

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

  • Case Study on Trypanosomiasis : In a rodent model of stage 1 trypanosomiasis, treatment with related compounds led to significant reductions in parasitemia levels without severe toxicity .
  • Safety Profile Assessment : Toxicological evaluations revealed that while some derivatives showed promising efficacy against parasites, they also exhibited cytotoxicity at higher concentrations against mammalian cells. This necessitated further optimization to enhance selectivity and reduce side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine
Reactant of Route 2
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine

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